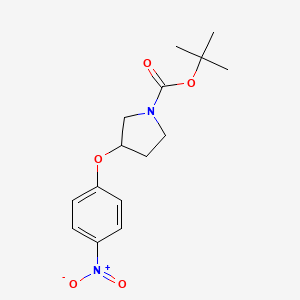

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" is a derivative of piperidine, which is a common structural motif in many chemical compounds with various applications, including pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production, demonstrating the importance of scalable synthetic methods for pharmaceutical intermediates . Similarly, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process, highlighting the complexity and optimization required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate was studied, and the structure of the hydrodimer was confirmed by X-ray crystallography . The conformation of the piperidine ring in various derivatives was investigated, with findings indicating that bulky substituents can influence the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Chemical reactions involving piperidine derivatives are diverse. The stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate were achieved using L-selectride, demonstrating the importance of stereoselectivity in chemical synthesis . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, was confirmed by MS and 1H NMR spectrum, showing the utility of these techniques in characterizing chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study on the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, involved steps like acetonization and Boc protection, which are essential for maintaining the stability and reactivity of the compound . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, also highlighted the importance of optimizing synthetic methods to achieve high yields and desired properties .

Scientific Research Applications

Synthesis and Chemical Characterization

The compound serves as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. It was synthesized through a series of steps, starting from 4-methylpyridinium and involving various chemical reactions such as SN2 substitution and borohydride reduction with sodium borohydride. This method offers advantages like the use of easily obtained raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).

It has been used as an intermediate in the synthesis of omisertinib (AZD9291), a biologically active compound. The synthesis method involved acylation, nucleophilic substitution, and reduction, yielding a total of 81% over three steps (Bingbing Zhao et al., 2017).

This compound is an essential intermediate in the biosynthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle of catalytic fixation of carbon dioxide, fatty acids, sugars, and α-amino acids synthesis. The synthesis from L-cystine yielded a total of 54% over three steps (Shuanglin Qin et al., 2014).

Crystallographic and Molecular Studies

Crystallographic studies of derivatives of this compound have revealed the eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy-2,2,6,6-tetramethylpiperidine, providing insights into the molecular structure and preferred conformations (J. Anderson et al., 1993).

Another study synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate. The compound's crystal and molecular structure was characterized by X-ray crystallographic analysis, highlighting the presence of intramolecular hydrogen bonds and its stabilization in the monoclinic space group P21/c (N. Çolak et al., 2021).

Applications in Drug Synthesis

The compound has been utilized as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis involved acylation, sulfonation, and substitution, with the final structure confirmed by MS and 1HNMR, achieving a total yield of 20.2% (Min Wang et al., 2015).

It was also involved in the synthesis of BMS-986251, a clinical candidate, through an efficient synthetic route using palladium-catalyzed methoxycarbonylation and Crabtree hydrogenation, proving its utility in drug discovery (L. Cornelius et al., 2020).

Safety and Hazards

properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methoxypiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOCQILFQVTCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

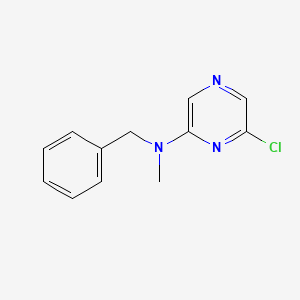

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

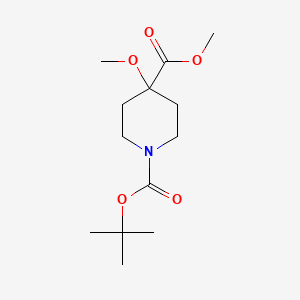

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)